molecular formula C5H9ClOS B083767 S-Isobutyl chlorothioformate CAS No. 14100-99-3

S-Isobutyl chlorothioformate

Cat. No.: B083767
CAS No.: 14100-99-3
M. Wt: 152.64 g/mol
InChI Key: COAWFKOHQQDMBK-UHFFFAOYSA-N
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Description

S-Isobutyl chlorothioformate, also known as carbonochloridothioic acid, isobutyl ester, is a chemical compound with the molecular formula C₅H₉ClOS. It is a colorless liquid with a strong odor and is primarily used in the chemical industry. This compound belongs to the group of thiocarbonates and is classified as an isocyanate .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Isobutyl chlorothioformate can be synthesized by reacting isobutyl alcohol with thionyl chloride in the presence of a base. The resulting product is then treated with hydrogen sulfide gas to generate this compound. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: S-Isobutyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Thiocarbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Isobutyl Alcohol and Hydrogen Chloride: Formed from hydrolysis.

Scientific Research Applications

S-Isobutyl chlorothioformate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Isobutyl chlorothioformate involves its reactivity with nucleophiles. The compound reacts with nucleophilic groups in biomolecules, leading to the formation of thiocarbamates or esters. This reactivity is utilized in the modification of proteins and peptides, where the compound introduces thiol groups that can further react with other molecules . The molecular targets and pathways involved include enzymes and other proteins that contain nucleophilic functional groups.

Comparison with Similar Compounds

    Isobutyl Chloroformate: Similar in structure but contains an oxygen atom instead of sulfur.

    Phenyl Chlorothioformate: Contains a phenyl group instead of an isobutyl group.

Uniqueness: S-Isobutyl chlorothioformate is unique due to its sulfur-containing structure, which imparts different reactivity compared to oxygen-containing analogs. This makes it particularly useful in thiolation reactions and the synthesis of sulfur-containing compounds .

Properties

IUPAC Name

S-(2-methylpropyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWFKOHQQDMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535356
Record name S-(2-Methylpropyl) carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14100-99-3
Record name S-(2-Methylpropyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14100-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Methylpropyl) carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Isobutyl chlorothioformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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